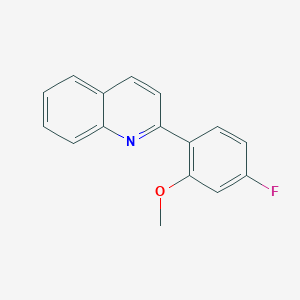

2-(4-fluoro-2-methoxyphenyl)quinoline

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(4-fluoro-2-methoxyphenyl)quinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12FNO/c1-19-16-10-12(17)7-8-13(16)15-9-6-11-4-2-3-5-14(11)18-15/h2-10H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVBXNYAJERMHKS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)F)C2=NC3=CC=CC=C3C=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12FNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 2 4 Fluoro 2 Methoxyphenyl Quinoline and Its Analogues

Classical Quinoline (B57606) Synthesis Approaches and their Modern Adaptations

Traditional methods for quinoline synthesis, many of which were discovered in the late 19th century, remain foundational in organic chemistry. organicreactions.orgiipseries.org Modern advancements have focused on improving the efficiency, safety, and substrate scope of these classical reactions through catalysis and modified reaction conditions.

The Friedländer synthesis, first reported by Paul Friedländer in 1882, is a straightforward and widely used method for constructing quinoline derivatives. wikipedia.orgjk-sci.comresearchgate.net The reaction involves an acid- or base-catalyzed condensation followed by a cyclodehydration between a 2-aminoaryl aldehyde or ketone and a carbonyl compound possessing a reactive α-methylene group. organicreactions.orgresearchgate.net For the synthesis of 2-(4-fluoro-2-methoxyphenyl)quinoline, this would typically involve the reaction of 2-aminobenzaldehyde (B1207257) with 1-(4-fluoro-2-methoxyphenyl)ethan-1-one.

Classically, the reaction required harsh conditions, such as high temperatures or strong acids or bases. acs.org Modern adaptations have introduced a variety of catalysts to promote the reaction under milder conditions, improve yields, and expand functional group tolerance. nih.gov These catalytic enhancements include the use of Brønsted acids like toluenesulfonic acid, Lewis acids, iodine, and various heterogeneous catalysts. wikipedia.org The development of catalytic asymmetric Friedländer reactions has also enabled the construction of chiral quinolines. rsc.org

| Catalyst System | Typical Conditions | Key Advantages | Reference |

|---|---|---|---|

| Base-catalyzed (e.g., KOH, NaOH) | Reflux in aqueous or alcoholic solution | Classical, simple procedure | researchgate.netresearchgate.net |

| Acid-catalyzed (e.g., H₂SO₄, TFA) | Heating, often without solvent | Effective for certain substrates | wikipedia.orgresearchgate.net |

| Iodine (I₂) | Mild conditions | Metal-free, efficient | wikipedia.org |

| Lewis Acids (e.g., Nd(NO₃)₃·6H₂O, CAN) | Ambient temperature | Rapid, high yields, mild conditions | wikipedia.orgacs.org |

| Nanocrystalline Sulfated Zirconia (nano-SZ) | Refluxing ethanol | Heterogeneous, reusable catalyst, environmentally benign | researchgate.net |

| Transition-Metal-Free (Base only) | From 2-aminobenzylic alcohol and a ketone | Direct, avoids pre-oxidation step | researchgate.net |

Besides the Friedländer synthesis, several other classical methods are employed to form the core quinoline ring system, each starting from different precursors. organicreactions.orgresearchgate.net

The Skraup synthesis is a reaction used to produce quinolines by heating a primary aromatic amine (like aniline) with glycerol (B35011), sulfuric acid, and an oxidizing agent such as nitrobenzene. organicreactions.orgpharmaguideline.comwikipedia.org This method typically yields quinolines that are unsubstituted in the pyridine (B92270) ring, making it less direct for preparing 2-aryl substituted analogues without using modified starting materials like a substituted acrolein. organicreactions.orgresearchgate.net The reaction is known for being exothermic and sometimes violent, though the use of moderators like ferrous sulfate (B86663) can control its reactivity. wikipedia.org

The Doebner-von Miller reaction is a variation of the Skraup synthesis that uses α,β-unsaturated aldehydes or ketones in place of glycerol, allowing for the synthesis of substituted quinolines. nih.gov This acid-catalyzed condensation with anilines can yield 2- and/or 4-substituted quinolines. nih.gov A significant challenge with the original method was the acid-catalyzed polymerization of the carbonyl substrate, leading to low yields. nih.gov Modern improvements include using a biphasic reaction medium to limit polymerization or employing more stable carbonyl precursors like acrolein diethyl acetal, which serves as an effective three-carbon annulation partner with various anilines. nih.govlookchem.com

The Combes synthesis provides a route to 2,4-substituted quinolines through the acid-catalyzed condensation of an aniline (B41778) with a β-diketone. wikipedia.orgwikiwand.com The reaction proceeds via a Schiff base intermediate which then undergoes an intramolecular electrophilic ring-closure. wikipedia.org The regioselectivity of the cyclization is influenced by the steric and electronic properties of the substituents on both the aniline and the β-diketone. wikipedia.orgresearchgate.net For instance, using methoxy-substituted anilines can favor the formation of 2-substituted quinolines. wikipedia.org

Transition-Metal-Catalyzed Cross-Coupling Reactions

Transition-metal catalysis, particularly with palladium, has revolutionized the synthesis of biaryl compounds, including 2-arylquinolines. These methods are indispensable for creating the crucial carbon-carbon bond between the quinoline heterocycle and the aryl substituent.

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound (like a boronic acid or ester) and an organohalide or triflate. libretexts.org It is a powerful and versatile method for forming C-C bonds with high functional group tolerance. For the synthesis of this compound, two primary strategies exist:

Coupling of a 2-haloquinoline with an arylboronic acid: This involves reacting a compound like 2-chloroquinoline (B121035) or 2-bromoquinoline (B184079) with (4-fluoro-2-methoxyphenyl)boronic acid.

Coupling of a quinoline-2-boronic acid/ester with an aryl halide: This strategy uses a quinoline organoboron species and couples it with a halide such as 1-bromo-4-fluoro-2-methoxybenzene.

The choice of catalyst, ligand, and base is critical for achieving high yields. Catalysts like tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or systems generated in situ from a palladium(II) source like palladium(II) acetate (B1210297) [Pd(OAc)₂] and a phosphine (B1218219) ligand are commonly used. nih.govresearchgate.net One-pot procedures have been developed where a quinolinyl halide is first converted to its boronate ester and then coupled with an aryl halide in the same vessel, streamlining the synthesis. acs.org

| Quinoline Substrate | Aryl Substrate | Catalyst/Ligand | Key Feature | Reference |

|---|---|---|---|---|

| 2-Aryl-4-chloro-3-iodoquinoline | Arylboronic Acid | Pd(OAc)₂ / SPhos | One-pot synthesis of 2,3,4-triarylquinolines via sequential coupling. | nih.gov |

| Substituted 4-haloquinoline | Arylboronic Acid | Pd(OAc)₂ / Polymer-supported PPh₃ | Avoids aqueous base, simplifies catalyst separation. | researchgate.net |

| Quinoline-8-yl Halide | Aryl Halide | [Pd₂(dba)₃] / n-BuPAd₂ | One-pot borylation followed by Suzuki coupling. | acs.orgresearchgate.net |

| 2,4-Dichloroquinoline | Arylboronic Acid | Not specified | Synthesis of 2-aryl-4-chloroquinolines. | researchgate.net |

Beyond Suzuki coupling, other palladium-catalyzed reactions are valuable for forging aryl-quinoline linkages. A prominent modern strategy is direct C-H arylation, which avoids the pre-functionalization required for traditional cross-coupling reactions, thus offering higher atom economy.

In the context of quinolines, direct C-H functionalization can be guided to specific positions. For example, by using quinoline N-oxides as substrates, palladium catalysts can selectively arylate the C2 or C8 position. acs.orgnih.gov The site selectivity often depends on the ligand and reaction additives. acs.orgnih.gov While many methods favor C2 arylation, specific conditions have been developed to achieve high selectivity for the C8 position, which is a significant advancement. acs.orgutrgv.edu Another approach involves the directed C-H arylation of an aldehyde group, such as in quinoline-8-carbaldehyde, which can be coupled with aryl iodides or aryl diazonium salts to synthesize aryl quinolinyl ketones. nih.govbohrium.com

Cascade Cyclization and Intramolecular Annulation Protocols for Quinoline Ring Formation

A variety of cascade strategies have been developed for quinoline synthesis:

Metal-Catalyzed Cascades: Nickel-hydride catalysis can enable a hydroamination/cyclization cascade between alkynes and anthranils to produce a wide array of structurally diverse quinolines under mild conditions. dicp.ac.cn

Three-Component Annulations: An additive-free, three-component cascade annulation of aryl diazonium salts, nitriles, and alkynes provides a rapid and efficient synthesis of multiply substituted quinolines. organic-chemistry.org

Intramolecular Annulation/Cyclization: The intramolecular oxidative cyclization of readily available starting materials like o-cinnamylanilines or N-(2-alkenylaryl) enamines provides a direct route to the quinoline core. mdpi.comorganic-chemistry.org Similarly, a Brønsted acid-promoted, metal-free annulation of α-diazo sulfonium (B1226848) salts with α-vinylanilines proceeds through a dicationic intermediate to form polysubstituted quinolines. acs.org

Povarov Reactions: A cascade cyclization/Povarov reaction of simple urea (B33335) derivatives can generate complex, polycyclic quinoline frameworks with excellent diastereoselectivity. rsc.org

Prins/Aza-Michael Cascade: A metal-free, Lewis acid-catalyzed cascade involving an alkynyl Prins cyclization followed by an aza-Michael reaction has been developed to regioselectively synthesize fused pyranoquinoline scaffolds. acs.org

These modern protocols highlight a shift towards more sustainable and efficient synthetic designs, enabling the construction of complex quinoline derivatives through elegant and atom-economical pathways. mdpi.com

Green Chemistry Approaches in Quinoline Synthesis

In recent years, the principles of green chemistry have become increasingly integral to synthetic organic chemistry, aiming to reduce waste, minimize energy consumption, and utilize less hazardous substances. nih.govrsc.org The synthesis of quinolines has been a fertile ground for the application of these principles, with significant advancements in microwave-assisted techniques and the development of solvent-free and catalyst-free reaction conditions. nih.govrsc.org

Microwave-Assisted Synthesis Techniques

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and cleaner reaction profiles in significantly shorter timeframes compared to conventional heating methods. scispace.comcust.edu.tw This technique has been successfully applied to several classic quinoline syntheses, including the Friedländer, Skraup, and Doebner–von Miller reactions. nih.govyoutube.comyoutube.com

The Friedländer synthesis, which involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, is particularly amenable to microwave irradiation. nih.govyoutube.com For instance, the reaction of 2-aminobenzophenone (B122507) with various ketones can be efficiently carried out under microwave heating in the presence of a suitable catalyst, or even under catalyst-free conditions. One study demonstrated a rapid and efficient green modification of the Friedländer methodology using neat acetic acid as both the solvent and acid catalyst, achieving quinoline synthesis in as little as 5 minutes at 160 °C under microwave irradiation. chemsynthesis.com This approach offers significant advantages over traditional methods that often require high temperatures and strong acids. chemsynthesis.com

The Skraup reaction, a classic method for synthesizing quinolines from anilines, glycerol, sulfuric acid, and an oxidizing agent, has also been adapted for microwave-assisted conditions. nih.gov By employing microwave heating, reaction times can be drastically reduced, and in some cases, the use of harsh oxidants can be minimized or replaced with greener alternatives. cust.edu.twnih.gov

The following table summarizes representative examples of microwave-assisted quinoline synthesis, highlighting the significant reduction in reaction time compared to conventional methods.

This table presents a selection of examples and is not exhaustive.

Solvent-Free and Catalyst-Free Reaction Conditions

The development of solvent-free and catalyst-free reactions represents a significant step towards truly green synthetic protocols. These approaches not only reduce the environmental impact associated with solvent use and disposal but also simplify product purification by eliminating the need to remove a catalyst. organic-chemistry.orgnih.gov

Several studies have reported the successful synthesis of quinolines under these environmentally benign conditions. One approach involves the thermal heating of substituted aldimines and styrenes at 110°C without any solvent or catalyst, affording functionalized quinolines. organic-chemistry.org Another strategy utilizes a [5 + 1] annulation of 2-methylquinolines with diynones under catalyst- and solvent-free conditions to produce 2-arylated quinolines. nih.gov This method is noted for its atom economy and broad substrate tolerance. nih.gov

Furthermore, Brønsted acid-catalyzed cyclization reactions of N-alkyl anilines with alkynes or alkenes have been achieved under metal- and solvent-free conditions, using oxygen as the oxidant to yield various quinoline derivatives.

The table below showcases examples of solvent- and catalyst-free quinoline syntheses.

This table provides illustrative examples of the progress in this area.

Regioselectivity and Stereoselectivity Considerations in Quinoline Derivatization

The biological activity of quinoline derivatives is often highly dependent on the specific placement of substituents on the quinoline core and the stereochemistry of any chiral centers. Therefore, controlling regioselectivity and stereoselectivity during synthesis is of paramount importance.

Regioselectivity in the functionalization of the quinoline ring is a well-studied area. Direct C-H functionalization, a powerful tool in modern organic synthesis, allows for the introduction of various groups at specific positions of the quinoline scaffold, often guided by the directing effect of a substituent or the inherent reactivity of the ring system. nih.govmdpi.com For instance, the C2 position of quinoline N-oxides can be selectively arylated using palladium catalysts. mdpi.com The choice of catalyst and reaction conditions can influence the position of functionalization, enabling access to a wide array of substituted quinolines that would be difficult to obtain through classical methods. nih.gov The Friedländer synthesis also presents regioselectivity challenges, especially when using unsymmetrical ketones, which can lead to the formation of isomeric products. nih.gov

Stereoselectivity in quinoline synthesis primarily pertains to the creation of chiral centers, most commonly in the synthesis of tetrahydroquinoline derivatives. organic-chemistry.orgnih.gov Enantioselective hydrogenation of the quinoline ring is a direct approach to chiral tetrahydroquinolines. organic-chemistry.org Palladium-catalyzed asymmetric carboamination reactions have been developed for the enantioselective synthesis of tetrahydroquinolines containing quaternary carbon stereocenters. nih.govnih.gov Furthermore, highly diastereoselective syntheses of complex quinoline-containing fused ring systems have been achieved through multicomponent reactions under microwave irradiation. mdpi.com While much of the research on stereoselectivity focuses on the saturated derivatives, the principles can be extended to the stereocontrolled introduction of substituents in the side chains of aromatic quinolines.

Specific Synthetic Routes for Introducing Fluoro and Methoxy (B1213986) Moieties onto the Quinoline Scaffold

The synthesis of this compound requires the specific and controlled introduction of a fluorine atom and a methoxy group onto the 2-phenyl substituent.

Introduction of the Fluoro Group: The incorporation of fluorine into organic molecules can significantly alter their physical, chemical, and biological properties. nih.gov Several methods exist for the introduction of fluorine onto an aromatic ring. For the synthesis of a 4-fluorophenyl substituted quinoline, one could start with a pre-fluorinated building block, such as 4-fluoroaniline (B128567) or 4-fluorobenzaldehyde, and utilize a classic quinoline synthesis like the Doebner-von Miller or Friedländer reaction. nih.gov Alternatively, direct fluorination of a pre-formed 2-phenylquinoline (B181262) is possible, although this can present challenges in terms of regioselectivity. organic-chemistry.org Modern methods for site-selective fluorination, potentially involving transition-metal catalysis, offer more precise control. For example, iron(II)-catalyzed benzylic fluorination using Selectfluor has been reported, though this is for sp³ C-H bonds. organic-chemistry.org

Introduction of the Methoxy Group: The methoxy group is often introduced using a nucleophilic substitution reaction, where a hydroxyl group is methylated. wikipedia.org In the context of synthesizing 2-(2-methoxyphenyl)quinoline (B1660142) derivatives, a common strategy is to employ a starting material that already contains the methoxy group, such as 2-methoxyaniline or 2-methoxybenzaldehyde. chemsynthesis.com Suzuki-Miyaura cross-coupling reactions are also a powerful tool for this purpose. For example, a bromo-substituted quinoline can be coupled with a methoxyphenylboronic acid to introduce the desired methoxy-substituted phenyl ring. researchgate.netarkat-usa.org A specific synthesis of 7-methoxy-2-phenylquinoline-3-carbaldehyde was achieved via a Suzuki coupling between 2-chloro-7-methoxyquinoline-3-carbaldehyde (B187766) and phenylboronic acid. nih.gov

A plausible synthetic route to This compound could involve a Suzuki-Miyaura coupling reaction between 2-chloroquinoline and (4-fluoro-2-methoxyphenyl)boronic acid. The boronic acid can be prepared from 1-bromo-4-fluoro-2-methoxybenzene. Alternatively, a Friedländer-type condensation between 2-aminobenzaldehyde and 1-(4-fluoro-2-methoxyphenyl)ethan-1-one would also yield the target compound. The choice of route would depend on the availability of starting materials and the desired scale of the synthesis.

Theoretical and Computational Investigations of 2 4 Fluoro 2 Methoxyphenyl Quinoline

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Profiling

Density Functional Theory (DFT) is a robust computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. researchgate.netarabjchem.org It is widely employed to determine molecular geometries, vibrational frequencies, and electronic properties, which are crucial for profiling the reactivity of a compound. researchgate.net

Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are fundamental to understanding chemical reactivity. researchgate.netnumberanalytics.com The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. researchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. researchgate.netnumberanalytics.com A smaller energy gap suggests higher reactivity, as less energy is required for electronic excitation. numberanalytics.com

Table 1: Representative Frontier Molecular Orbital Properties for 2-(4-fluoro-2-methoxyphenyl)quinoline

| Parameter | Energy (eV) | Description |

| EHOMO | -5.85 | Energy of the Highest Occupied Molecular Orbital, indicating electron-donating capability. |

| ELUMO | -1.98 | Energy of the Lowest Unoccupied Molecular Orbital, indicating electron-accepting capability. |

| Energy Gap (ΔE) | 3.87 | The difference between ELUMO and EHOMO, correlating with the molecule's chemical reactivity and stability. researchgate.net |

Note: The values presented are illustrative, based on typical DFT calculations for similar aromatic heterocyclic compounds.

The Molecular Electrostatic Potential (MEP) surface is a visual tool used to predict the reactive behavior of a molecule by mapping the electrostatic potential onto the electron density surface. researchgate.net It helps in identifying the sites for electrophilic and nucleophilic attacks. arabjchem.orgresearchgate.net In an MEP map, regions of negative potential (typically colored red to yellow) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (colored blue) are electron-poor and are prone to nucleophilic attack.

In the case of this compound, the MEP surface is predicted to show the most negative potential around the nitrogen atom of the quinoline (B57606) ring and the oxygen atom of the methoxy (B1213986) group, identifying them as primary sites for electrophilic interactions and hydrogen bonding. The highly electronegative fluorine atom would also contribute to a region of negative potential. Conversely, positive potential regions are expected to be located around the hydrogen atoms of the aromatic rings, indicating their susceptibility to nucleophilic attack.

Chemical Hardness (η) measures the resistance of a molecule to change its electron configuration. dergipark.org.tr Molecules with a large HOMO-LUMO gap are considered hard, while those with a small gap are soft.

Electronegativity (χ) describes the ability of a molecule to attract electrons.

Electrophilicity Index (ω) quantifies the energy stabilization when the system acquires an additional electronic charge from the environment. dergipark.org.tr A higher electrophilicity index indicates a greater capacity to act as an electrophile.

Table 2: Calculated Global Reactivity Descriptors for this compound

| Descriptor | Formula | Illustrative Value | Interpretation |

| Ionization Potential (I) | I ≈ -EHOMO | 5.85 eV | Energy required to remove an electron. |

| Electron Affinity (A) | A ≈ -ELUMO | 1.98 eV | Energy released when an electron is added. |

| Electronegativity (χ) | χ = (I + A) / 2 | 3.915 eV | The power to attract electrons. |

| Chemical Hardness (η) | η = (I - A) / 2 | 1.935 eV | Resistance to charge transfer. |

| Chemical Softness (S) | S = 1 / (2η) | 0.258 eV⁻¹ | A measure of molecular reactivity. |

| Electrophilicity Index (ω) | ω = µ² / (2η) | 4.00 eV | Propensity to accept electrons. mdpi.com |

Note: These values are representative and derived from the illustrative FMO energies in Table 1.

Molecular Docking and Molecular Dynamics Simulations for Macromolecular Interactions

Molecular docking and molecular dynamics (MD) are powerful computational techniques used in drug discovery to predict and analyze the interaction between a small molecule (ligand) and a biological macromolecule (receptor). nih.govmdpi.com These methods help in understanding binding affinity, identifying key interactions, and assessing the stability of the resulting complex. ijprajournal.com

Molecular docking studies predict the preferred orientation of a ligand when bound to a receptor's active site. ijprajournal.com Quinoline derivatives are known to target a variety of proteins involved in diseases like cancer and malaria, including protein kinases (e.g., c-Met, EGFR, HER2) and DNA topoisomerases. nih.govnih.govrsc.org

For this compound, docking simulations against a potential target like a kinase would likely reveal a binding mode stabilized by a network of non-covalent interactions. These could include:

Hydrogen Bonds: The quinoline nitrogen is a potential hydrogen bond acceptor.

Hydrophobic Interactions: The aromatic quinoline and phenyl rings can form hydrophobic interactions with nonpolar residues in the binding pocket.

π-π Stacking: The planar aromatic rings can engage in π-π stacking with aromatic amino acid residues such as phenylalanine, tyrosine, or tryptophan.

Halogen Bonds: The fluorine atom may participate in halogen bonding with electron-donating atoms in the receptor.

Table 3: Predicted Interactions and Docking Score for this compound with a Representative Kinase Target

| Interaction Type | Potential Interacting Residues | Description |

| Hydrogen Bond | Cysteine, Aspartate | The quinoline nitrogen acts as an acceptor. |

| π-π Stacking | Phenylalanine, Tyrosine | Interaction between the aromatic rings of the ligand and receptor. |

| Hydrophobic | Leucine, Valine, Alanine | Interactions involving the nonpolar regions of the molecule. |

| Binding Affinity (Docking Score) | -9.5 kcal/mol (Illustrative) |

Note: The interacting residues and docking score are hypothetical examples based on studies of similar quinoline-based inhibitors. mdpi.com

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations are used to study the dynamic behavior and stability of the ligand-receptor complex over time. mdpi.comnih.gov By simulating the movements of atoms and molecules, MD can confirm the stability of the predicted binding mode and analyze conformational changes. mdpi.com

A key metric used in MD simulations is the Root Mean Square Deviation (RMSD), which measures the average deviation of the protein backbone and the ligand from their initial docked positions. mdpi.com A stable complex is typically characterized by low and converging RMSD values over the simulation period (e.g., 100 nanoseconds), indicating that the ligand remains securely bound within the active site without significant conformational changes. This analysis provides a more realistic and dynamic understanding of the molecular recognition process.

Computational Prediction of Spectroscopic Properties

Computational methods are instrumental in predicting and interpreting the spectroscopic signatures of molecules, offering insights that complement experimental data. For quinoline derivatives, DFT calculations are a common approach to forecast vibrational and electronic spectra.

Vibrational Spectroscopy (FT-IR and FT-Raman): Theoretical calculations of vibrational frequencies are typically performed using DFT methods, such as B3LYP with a basis set like 6-311++G(d,p). researchgate.net These calculations help in the assignment of complex experimental spectra by correlating calculated vibrational modes with observed peaks. For a molecule like this compound, one would expect to identify characteristic vibrational modes, including C-H stretching in the aromatic rings, C-F stretching, and C-O-C stretching of the methoxy group. Studies on similar compounds, such as 2-(4-methoxybenzyloxy)-4-methylquinoline, have demonstrated excellent agreement between theoretically computed and experimentally observed vibrational data. researchgate.net

Electronic Spectroscopy (UV-Vis): The electronic absorption spectra of quinoline derivatives are often predicted using TD-DFT methods. These calculations can determine the maximum absorption wavelengths (λmax) and the corresponding electronic transitions. For instance, in studies of other quinoline derivatives, TD-DFT has been used to calculate vertical excitation energies, which are then compared with experimental UV-Vis spectra. arabjchem.org The predicted spectra for this compound would likely show transitions involving the π-electron system of the quinoline and phenyl rings.

Nuclear Magnetic Resonance (NMR) Spectroscopy: While not as commonly detailed in the provided search context for this specific class of properties, DFT can also be used to predict ¹H and ¹³C NMR chemical shifts. These calculations provide valuable data for structural elucidation. For example, in the characterization of various fluorinated quinoline analogs, NMR spectroscopy is a key technique for structure confirmation. nih.gov

A hypothetical data table for the predicted spectroscopic properties of this compound, based on methodologies from related studies, is presented below.

Table 1: Hypothetical Computationally Predicted Spectroscopic Data

| Spectroscopic Technique | Predicted Parameter | Hypothetical Value |

| UV-Vis (in silico) | λmax (nm) | ~320-350 |

| FT-IR (in silico) | C-F Stretch (cm⁻¹) | ~1200-1250 |

| C-O-C Stretch (cm⁻¹) | ~1050-1260 | |

| ¹H NMR (in silico) | Methoxy Protons (ppm) | ~3.9 |

| ¹³C NMR (in silico) | Carbon-Fluorine (ppm) | High ppm value |

Note: The values in this table are hypothetical and are based on typical ranges observed for similar functional groups in related molecules. Actual values would require specific DFT calculations for this compound.

Theoretical Evaluation of Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials are crucial for applications in optoelectronics and photonics. nsf.gov Computational chemistry plays a vital role in the design and evaluation of new NLO materials by predicting their hyperpolarizabilities. The NLO properties of organic molecules, including quinoline derivatives, are often associated with intramolecular charge transfer (ICT) from an electron-donating group to an electron-accepting group through a π-conjugated system. researchgate.net

The investigation of NLO properties typically involves calculating the dipole moment (μ), the linear polarizability (α), and the first-order hyperpolarizability (β) using DFT methods. nih.govnih.gov Functionals like B3LYP and CAM-B3LYP are often employed for these calculations. nih.govnih.gov The magnitude of the first hyperpolarizability (β_tot) is a key indicator of a molecule's potential for second-harmonic generation (SHG).

For this compound, the methoxy group (-OCH₃) acts as an electron-donating group, while the quinoline ring can function as an electron-accepting moiety. The fluorine atom can also influence the electronic properties through its inductive effect. The presence of this donor-acceptor framework suggests that the molecule could exhibit NLO properties. Computational studies on other quinoline derivatives have shown that structural modifications significantly impact the NLO response. researchgate.netnih.gov

A theoretical investigation would involve optimizing the geometry of the molecule and then calculating the NLO parameters. The results would provide insight into its potential for NLO applications.

Table 2: Hypothetical Theoretical NLO Properties

| NLO Property | Parameter | Hypothetical Calculated Value (a.u.) |

| Dipole Moment | µ | ~2-4 D |

| Linear Polarizability | α_iso | ~150-200 x 10⁻²⁴ esu |

| First Hyperpolarizability | β_tot | Moderate value |

Note: These values are illustrative and based on general findings for substituted quinolines. Precise values for this compound would necessitate specific quantum chemical calculations.

Mechanistic Studies of Molecular Interactions and Biological Pathways

Elucidation of Enzyme Inhibition Mechanisms

Quinolone-based compounds are a well-established class of inhibitors targeting two essential bacterial type II topoisomerase enzymes: DNA gyrase and topoisomerase IV. nih.gov Their mechanism of action does not involve the destruction of the enzyme but rather the impairment of its catalytic activity. nih.gov These enzymes are critical for managing DNA topology during replication, transcription, and repair by catalyzing double-strand breaks, passing another DNA segment through the break, and then resealing it. nih.govnih.gov

The inhibitory action of quinolones begins with their non-covalent binding to the enzyme-DNA complex. nih.gov Specifically, they intercalate into the cleaved DNA at the interface between the protein and the DNA, near the active site tyrosine residue that forms a transient covalent bond with the DNA. nih.gov This binding stabilizes the gyrase-DNA cleavage complex, a catalytic intermediate, effectively blocking the re-ligation step of the enzyme's function. nih.govnih.gov By trapping this complex, quinolones create a physical barrier to the movement of replication forks and transcription machinery, which can lead to the generation of permanent double-strand DNA breaks. nih.gov This conversion of a transient intermediate into a stable, toxic lesion classifies these compounds as topoisomerase poisons. nih.govnih.gov

Crystallographic studies show that two drug molecules bind to the heterotetrameric enzyme in a parallel fashion. nih.gov The interaction is further stabilized by a magnesium ion (Mg²⁺) coordinated with water molecules, which forms a bridge for hydrogen bonding between the quinolone and key amino acid residues, such as Ser83 and Asp87 in the GyrA subunit of E. coli DNA gyrase. nih.gov While some quinolones can bind to the enzyme alone, the presence of DNA significantly increases the amount and specificity of this binding. nih.gov Novel 3-fluoro-6-methoxyquinoline derivatives have been specifically identified as inhibitors of bacterial DNA gyrase and topoisomerase IV, highlighting the relevance of this mechanism to compounds with this core structure. jmilabs.com

Derivatives of the quinoline (B57606) scaffold have been investigated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes crucial for the breakdown of the neurotransmitter acetylcholine. researchgate.netscispace.com Inhibition of these enzymes increases the level and duration of acetylcholine in the synaptic cleft, a key therapeutic strategy for conditions like Alzheimer's disease. scispace.comnih.gov

Studies on 4-aminoquinoline derivatives have confirmed that this core structure is effective for cholinesterase inhibition. nih.gov Molecular docking studies suggest that the 4-amino group is a key determinant for AChE inhibition, as it points toward the catalytic active site (CAS) and interacts with critical amino acid residues like His440. nih.gov This interaction is believed to impede the approach of acetylcholine to the catalytic triad (Ser200, His440, Glu327), thereby inhibiting its hydrolysis. nih.gov The importance of this polar contact is underscored by the finding that replacing the 4-amino group with non-polar substituents like chloro, bromo, or nitro groups leads to a loss of inhibitory activity. nih.gov

While many derivatives show activity against AChE, some quinoline-based compounds exhibit significant and selective inhibition of BuChE. umsha.ac.ir Research into a series of 2-amino-pyrano[3,2-c]quinoline-3-carbonitrile derivatives bearing a benzyloxy phenyl moiety revealed that compounds with a 4-(benzyloxy)-3-methoxyphenyl group demonstrated significant BuChE inhibition. umsha.ac.ir The most potent of these, compound 6l , which features a 4-fluoro substitution on the benzyl ring, displayed strong anti-BuChE activity. umsha.ac.ir

Table 1: Butyrylcholinesterase (BuChE) Inhibitory Activity of Selected Pyrano[3,2-c]quinoline Derivatives Use the slider to see more data.

| Compound | Structure | IC₅₀ (µM) umsha.ac.ir |

|---|---|---|

| 6k | 2-Amino-4-(4-(benzyloxy)-3-methoxyphenyl)-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile | 1.80 ± 0.11 |

| 6l | 2-Amino-4-(4-((4-fluorobenzyl)oxy)-3-methoxyphenyl)-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile | 1.00 ± 0.07 |

| 6m | 2-Amino-4-(4-((4-chlorobenzyl)oxy)-3-methoxyphenyl)-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile | 1.30 ± 0.09 |

The quinoline scaffold is also a key feature in a class of antiviral agents known as allosteric HIV-1 integrase inhibitors (ALLINIs). nih.gov Unlike traditional inhibitors that target the enzyme's catalytic active site, ALLINIs bind to a different location: the dimer interface of the integrase, specifically at the binding site for the host protein LEDGF/p75. nih.govmdpi.com This allosteric binding does not block the catalytic function directly but instead triggers an aberrant, premature multimerization of the integrase enzyme. nih.gov This action disrupts the normal process of viral DNA integration into the host genome and also interferes with the late stages of viral replication, specifically the proper assembly of the viral core. mdpi.com

The binding of multi-substituted quinoline-based ALLINIs is influenced by the substitution patterns on the quinoline ring. For example, a para-chloro-4-phenylquinoline substitution showed effective inhibition, with an in vitro EC₅₀ for integrase multimerization of 100 nM, an effect attributed to a stabilizing chlorine–π interaction between the chlorobenzene group and the aromatic side chain of the W132 residue in the enzyme. nih.gov The nature of substituents at various positions can modulate the binding properties and antiviral potencies of these compounds. nih.gov

In addition to viral integrases, certain quinoline derivatives have shown inhibitory activity against other protein kinases. For instance, pyrazolo[4,3-f]quinoline derivatives have been identified as inhibitors of topoisomerase IIα, a key enzyme in managing DNA topology. mdpi.com One such compound, 2E , was found to be highly active, inhibiting 88.3% of the enzyme's catalytic activity, comparable to the well-known topoisomerase II inhibitor etoposide. mdpi.com

Molecular Basis of DNA Binding and Intercalation

The planar, aromatic structure of the quinoline ring system allows it to interact directly with duplex DNA, primarily through a process known as intercalation. researchgate.netnih.gov This mechanism involves the insertion of the flat aromatic molecule between the adjacent base pairs of the DNA double helix. researchgate.net This insertion causes a significant distortion in the DNA's structure; the double helix must unwind to accommodate the intercalator, leading to a lengthening of the DNA molecule. nih.gov

This physical disruption of DNA structure can have profound biological consequences by interfering with cellular processes that rely on DNA as a template, such as replication and transcription. researchgate.net The binding is stabilized by a combination of hydrophobic and van der Waals forces between the aromatic rings of the intercalator and the DNA base pairs. nih.gov

The process of intercalation is often preceded by an initial groove-binding interaction. nih.gov For some antitumor drugs, the transition from groove binding to the more disruptive intercalation mode is critical for their cytotoxic effects. nih.gov The efficiency of this transition and the stability of the resulting intercalated complex can be modulated by the specific chemical substituents on the core aromatic structure. nih.gov While not all quinoline derivatives act as intercalators, this mechanism is a primary mode of DNA interaction for many planar heterocyclic compounds and is a key basis for their biological activity. researchgate.netnih.gov

Receptor Binding Studies and Ligand-Receptor Affinities (in vitro and theoretical models)

While direct receptor binding is not the primary mechanism for all quinoline derivatives, related heterocyclic structures have been developed as potent and selective ligands for specific receptors. A notable example is the development of quinazoline-2,4-dione derivatives as ligands for the sphingosine-1-phosphate receptor 2 (S1PR2). nih.gov

In a study focused on this receptor, a series of novel quinazoline-2,4-dione compounds were synthesized and evaluated for their binding affinity using a radioactive competitive binding assay with [³²P]S1P. nih.gov Several of these compounds demonstrated high potency, with IC₅₀ values in the low nanomolar range, indicating strong binding to the S1PR2 receptor. nih.gov The screening of these highly potent compounds against other S1P receptor subtypes (S1PR1, 3, 4, and 5) confirmed their selectivity for S1PR2. nih.gov This research highlights how modifications to a core heterocyclic structure can produce high-affinity ligands for specific G protein-coupled receptors.

Table 2: In Vitro S1PR2 Binding Affinity for Selected Quinazoline-2,4-dione Derivatives Use the slider to see more data.

| Compound | Structure | IC₅₀ (nM) nih.gov |

|---|---|---|

| 2a | N-(2-(5-chloro-2,4-dimethoxyphenyl)-3-(2-methoxybenzyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetamide | 13.9 ± 2.1 |

| 2g | N-(2-(5-chloro-2,4-dimethoxyphenyl)-3-(2,4-dimethoxybenzyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetamide | 6.4 ± 1.1 |

| 2i | N-(2-(5-chloro-2,4-dimethoxyphenyl)-3-(2,6-dimethoxybenzyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetamide | 5.3 ± 0.9 |

| 2j | N-(2-(5-chloro-2,4-dimethoxyphenyl)-3-(3,4-dimethoxybenzyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetamide | 8.8 ± 1.5 |

| 2k | N-(2-(5-chloro-2,4-dimethoxyphenyl)-3-(3,5-dimethoxybenzyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetamide | 9.7 ± 1.7 |

Modulation of Cellular Pathways: Mechanistic Aspects of Apoptosis Induction and Autophagy Modulation

Quinoline derivatives have been shown to induce programmed cell death in cancer cells through the modulation of key cellular pathways, including apoptosis and autophagy. nih.gov A study on the quinoline derivative 6MN-4-AQ in pancreatic cancer cells demonstrated that the compound could induce both apoptotic and autophagic cell death simultaneously. nih.gov

The induction of apoptosis was confirmed by the activation of caspase-3 and the subsequent cleavage of PARP (poly(ADP-ribose) polymerase), hallmark events of the apoptotic cascade. nih.gov Concurrently, the compound induced autophagy, which was evidenced by the formation of cytoplasmic vacuoles, an increase in autophagy flux, elevated expression of the proteins LC3-II and Beclin-1, and the degradation of p62, a protein that is consumed during the autophagic process. nih.gov Mechanistic investigations revealed that these cell death pathways were triggered via the induction of endoplasmic reticulum (ER) stress and the inhibition of the prosurvival Akt/mTOR signaling pathway. nih.gov

Similarly, studies on other related heterocyclic compounds, such as quinoxaline derivatives, have shown apoptosis induction in cancer cells linked to topoisomerase II inhibition. nih.gov This activity was associated with the dose-dependent upregulation of pro-apoptotic proteins like p53, caspase-3, and caspase-8, and the downregulation of the anti-apoptotic protein Bcl-2. nih.gov Furthermore, a novel series of 4-anilinoquinazolines were identified as potent inducers of apoptosis, with one compound activating caspase-3 at a concentration (EC₅₀) of just 2 nM. researchgate.net These findings illustrate that quinoline-based structures can engage and modulate fundamental cellular pathways to trigger cell death.

Investigation of Mechanism of Action in Specific Biological Systems

The therapeutic efficacy of quinoline-based compounds, particularly in the realm of infectious diseases, is intrinsically linked to their ability to interfere with critical biological processes of pathogens. For 2-(4-fluoro-2-methoxyphenyl)quinoline, the investigation into its precise mechanism of action against specific biological systems, such as the malaria parasite Plasmodium falciparum and various viral pathogens, is an ongoing endeavor.

Anti-malarial Mechanism: Interference with Heme Detoxification

A primary mechanism of action for many quinoline antimalarials is the disruption of the parasite's heme detoxification pathway within the digestive vacuole. During its intraerythrocytic stage, the malaria parasite digests hemoglobin, releasing large quantities of toxic free heme. To protect itself, the parasite polymerizes this heme into an inert crystalline structure called hemozoin.

It is hypothesized that this compound, similar to other quinoline derivatives, may inhibit this crucial detoxification process. The proposed mechanism involves the accumulation of the compound in the acidic food vacuole of the parasite. Once protonated, the quinoline ring is thought to cap the growing hemozoin crystal, preventing further polymerization. This leads to an accumulation of toxic free heme, which in turn generates reactive oxygen species, damages cellular components, and ultimately results in parasite death.

Table 1: Hypothetical Interaction of this compound with Heme Polymerization

| Step | Process | Proposed Role of this compound |

|---|---|---|

| 1 | Hemoglobin Digestion | No direct inhibition |

| 2 | Heme Release | No direct inhibition |

| 3 | Heme Polymerization | Inhibition: Binds to and caps the growing hemozoin crystal |

| 4 | Free Heme Accumulation | Induction: Consequence of polymerization inhibition |

| 5 | Oxidative Stress | Induction: Result of free heme-mediated generation of reactive oxygen species |

Anti-viral Mechanism: Targeting Viral Replication and Host Factors

The antiviral potential of quinoline derivatives is a field of active investigation, with several proposed mechanisms of action. For this compound, it is plausible that its antiviral effects could be mediated through the inhibition of key viral enzymes or by modulating host cell pathways that are essential for viral replication.

Potential antiviral mechanisms could include:

Inhibition of Viral Entry: Interference with the binding of viral particles to host cell receptors or the fusion of viral and cellular membranes.

Inhibition of Viral Replication Enzymes: Targeting viral polymerases, proteases, or helicases that are critical for the replication of the viral genome and the production of new viral particles.

Modulation of Host Cell Pathways: Altering cellular processes such as endosomal trafficking, autophagy, or inflammatory responses that viruses often hijack for their own replication and spread.

Further research, including enzymatic assays and cell-based viral replication studies, is necessary to delineate the specific antiviral mechanism of this compound.

Table 2: Potential Antiviral Mechanisms of this compound

| Viral Life Cycle Stage | Potential Target | Proposed Mechanism of Inhibition |

|---|---|---|

| Entry | Viral glycoproteins, host cell receptors | Blocks attachment or fusion |

| Replication | Viral polymerases, proteases, helicases | Directly inhibits enzymatic activity |

It is important to note that the specific molecular targets and the precise nature of the interactions for this compound within these biological systems are yet to be definitively established. The information presented here is based on the known mechanisms of related compounds and serves as a framework for future mechanistic studies.

Structure Activity Relationship Sar Elucidation and Rational Design of Analogues

Comprehensive Analysis of Fluoro and Methoxy (B1213986) Substituent Effects on Molecular Interactions and Pathways

The fluoro group at the C4-position is a small, highly electronegative atom. Its incorporation into a molecule can significantly alter physical and chemical properties such as lipophilicity, metabolic stability, and binding affinity. nih.gov The introduction of fluorine can enhance biological activity and create unique properties due to its ability to form strong bonds and participate in hydrogen bonding. researchgate.net In some quinoline (B57606) derivatives, a fluorine atom at the para-position of an associated phenyl ring has been shown to be favorable for improving biological activity. nih.gov Furthermore, para-fluorine substituents can increase the affinity of a molecule for its biological target through hydrophobic interactions. mdpi.com The judicious placement of fluorine can also be used as a strategy to block metabolic oxidation at that site, thereby improving the pharmacokinetic profile of a compound. researchgate.netbenthamscience.com

The methoxy group at the C2-position is an electron-donating substituent. biosynce.com Such groups tend to increase the electron density of the aromatic ring they are attached to. biosynce.com In various heterocyclic systems, the position of methoxy groups has been shown to be crucial for biological activity. For instance, in a series of pyrimido[4,5-c]quinolin-1(2H)-ones, 2- and 4-methoxy substituents on a phenyl group were found to increase cytotoxic activities. researchgate.net The presence of an electron-donating methoxy group can influence the molecule's reactivity and its ability to interact with specific residues in a protein's binding pocket. mdpi.com

The combined electronic effects of the electron-donating 2-methoxy group and the electron-withdrawing 4-fluoro group create a unique electron distribution on the phenyl ring, which dictates its orientation and interactions within a biological target.

Positional Effects of Substituents on Quinoline Ring System and Their Influence on Mechanistic Outcomes

The quinoline ring is a privileged scaffold in medicinal chemistry, and the position of substituents on this bicyclic system has a profound impact on chemical reactivity and pharmacological outcomes. nih.gov The quinoline nucleus consists of a carbocyclic (benzene) ring and a heterocyclic (pyridine) ring. Nucleophilic attacks are generally favored at the C2 and C4 positions of the pyridine (B92270) ring, while electrophilic substitutions typically occur at the C5 and C8 positions of the benzene (B151609) ring. ecorfan.org

For the title compound, the phenyl moiety is located at the C2 position. The substitution pattern on the quinoline core itself is a key factor in determining a molecule's function. Studies on various quinoline derivatives have demonstrated that the position of substituents dictates the molecule's activity. For example, in a series of quinoline-dihydropyran hybrids, a change in a fluoro-phenyl substituent's position from para to meta resulted in a significant decrease in inhibitory action against α-glucosidase. nih.gov

Research on quinoline-chalcone hybrids has provided detailed insights into how substituent placement affects antiproliferative activity. The data in the table below, derived from a study on such hybrids, illustrates the importance of substituent position on the chalcone's A-ring, which is analogous to the substituted phenyl ring in the title compound.

| Compound ID (Analogous) | Substituent (R1 on Phenyl Ring) | Position | Relative Inhibitory Activity (MGC-803 cells) |

|---|---|---|---|

| 145e | 3,4,5-triOCH3 | 3, 4, 5 | Highest |

| 145b | 3,4-diOCH3 | 3, 4 | High |

| 145a | 4-OCH3 | 4 | Medium |

| 145c | 3-OCH3 | 3 | Lower |

| 145g | 4-Br | 4 | Medium |

| 145i | 3-Br | 3 | Lower |

This data shows that for a given substituent, the position dramatically influences the biological outcome, with 3,4,5-trisubstitution being the most effective in this particular series. nih.gov Such structure-activity relationship studies are fundamental to guiding the optimization of quinoline-based compounds.

Theoretical Design Principles for the Development of Novel Quinoline Scaffolds

The development of new quinoline-based molecules has been significantly advanced by theoretical and computational design principles. These strategies aim to rationally design compounds with improved activity, selectivity, and pharmacokinetic properties.

One primary approach is ligand-based drug design , where knowledge of active molecules is used to develop a model for designing new ones. mdpi.comnih.gov Techniques like 3D-Quantitative Structure-Activity Relationship (3D-QSAR) modeling correlate the three-dimensional structures of a series of compounds with their biological activity. mdpi.comresearchgate.net By analyzing the resulting contour maps from methods like Comparative Molecular Field Analysis (CoMFA), researchers can identify specific regions of a molecule where steric bulk or electrostatic charge modifications would be beneficial or detrimental to its activity. mdpi.com This information provides a roadmap for the rational design of new derivatives with enhanced potency. mdpi.comresearchgate.net

Another key principle is structure-based drug design . This method relies on the known three-dimensional structure of the biological target (e.g., an enzyme or receptor). Starting with a lead compound, such as the quinolinequinone LY83583, researchers can design new analogues that are predicted to have improved interactions with the target's binding site. nih.gov Molecular docking simulations are a crucial tool in this approach, allowing for the prediction of binding modes and affinities of newly designed compounds before they are synthesized. mdpi.com

Rational design also involves the strategic modification of known drugs or scaffolds to improve their properties. For example, the anticancer drug Lapatinib, which contains a related quinazoline (B50416) core, has served as a lead compound for the design of new quinoline-based inhibitors with potentially better solubility or fewer side effects. nih.gov This often involves the judicious introduction of specific functional groups, such as fluorine, to block metabolic pathways and enhance in vivo efficacy. researchgate.netbenthamscience.com

Molecular Hybridization Strategies and their Application in Quinoline Design

Molecular hybridization is an innovative drug design strategy that involves covalently linking two or more distinct pharmacophores (bioactive moieties) to create a single new chemical entity. researchgate.net The goal is to develop hybrid compounds that may exhibit improved affinity and efficacy, a broader spectrum of activity, or a better resistance profile compared to the individual parent molecules. ijpsjournal.com The quinoline scaffold is a popular component in this approach due to its versatile biological activity and favorable physicochemical properties. researchgate.netijpsjournal.com

Numerous examples of quinoline hybrids have been reported in the literature, demonstrating the broad applicability of this strategy:

Quinoline-Sulfonamide Hybrids: These have been designed and synthesized to combine the therapeutic potential of both the quinoline and sulfonamide motifs. nih.gov

Quinoline-Triazole Hybrids: The molecular hybridization of a quinoline scaffold with a 1,2,3-triazole ring has been explored for developing new therapeutic agents. nih.gov

Quinoline-Thiazole Hybrids: Combining the quinoline and thiazole (B1198619) moieties has been investigated as a strategy to create novel agents with potent antimicrobial activity. johnshopkins.edu

Quinoline-Piperazine Hybrids: These hybrids have attracted attention for their potential in antimicrobial research. researchgate.net

The table below summarizes various molecular hybridization strategies involving the quinoline scaffold.

| Quinoline Hybrid Type | Combined Pharmacophore | Potential Therapeutic Application | Reference |

|---|---|---|---|

| Quinoline-Sulfonamide | Sulfonamide | Anticancer | nih.gov |

| Quinoline-Triazole | Triazole | Antitubercular | nih.gov |

| Quinoline-Thiazole | Thiazole | Antibacterial, Antifungal | johnshopkins.edu |

| Quinoline-Chalcone | Chalcone | Anticancer | ijpsjournal.com |

| Quinoline-Piperazine | Piperazine | Antimicrobial | researchgate.net |

This approach leverages the known biological activities of different structural motifs to create novel compounds with potentially synergistic or additive effects. ijpsjournal.com

Application of Pharmacophore Modeling and Ligand-Based Design Approaches

Pharmacophore modeling and other ligand-based design methods are powerful computational tools used extensively in the design of quinoline derivatives. These approaches are particularly valuable when the three-dimensional structure of the biological target is unknown. mdpi.comnih.gov

A pharmacophore represents the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond acceptors/donors, aromatic rings, hydrophobic centers) that a molecule must possess to bind to a specific target and elicit a biological response. nih.gov The process typically begins by identifying a set of active compounds (a training set). nih.govtandfonline.com A pharmacophore model is then generated that encompasses the common features of these active molecules. nih.gov

Once a robust pharmacophore model is developed, it can be used in several ways:

Virtual Screening: The model can be used as a 3D query to rapidly search large chemical databases for novel compounds that match the pharmacophore, potentially identifying new structural scaffolds with the desired activity. nih.govnih.gov

De Novo Design: The model can guide the design of entirely new molecules that fit the required chemical features. nih.gov

QSAR Studies: The pharmacophore model provides a rational basis for aligning molecules in 3D-QSAR studies. tandfonline.com In methods like CoMFA and CoMSIA (Comparative Molecular Similarity Index Analysis), the aligned molecules are placed in a 3D grid, and their steric and electrostatic fields are calculated. These fields are then correlated with biological activity to build a predictive model. mdpi.commdpi.com

For example, a 3D-QSAR study on 33 quinoline derivatives used as anti-gastric cancer agents yielded a CoMFA model with good predictive ability (Q² = 0.625, R² = 0.913). mdpi.com Analysis of the model's contour maps revealed which structural modifications would likely enhance activity, leading to the successful in-silico design of seven new, potentially more potent, derivatives. mdpi.com Similarly, a five-point pharmacophore model (ADRRR: one acceptor, one donor, three aromatic rings) was successfully developed for a series of quinoline-3-carbonitrile derivatives to guide the generation of a predictive 3D-QSAR model. tandfonline.com These computational approaches significantly reduce the time and cost associated with drug discovery by prioritizing the synthesis of the most promising candidates. mdpi.com

Advanced Analytical Methodologies for Structural Elucidation and Purity Assessment

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is the most powerful tool for determining the precise structure of an organic molecule in solution. By observing the magnetic behavior of atomic nuclei, it provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms. For a compound like 2-(4-fluoro-2-methoxyphenyl)quinoline, both one-dimensional (1D) and two-dimensional (2D) NMR experiments are essential. rsc.org

Proton (¹H) NMR: This experiment identifies the number and type of hydrogen atoms in a molecule. For this compound, one would expect to see distinct signals for each of the aromatic protons on both the quinoline (B57606) and the fluoromethoxyphenyl rings, as well as a sharp singlet for the methoxy (B1213986) (-OCH₃) group's three protons. The integration of these signals would confirm the number of protons in each environment. The coupling patterns (e.g., doublets, triplets, multiplets) would reveal which protons are adjacent to one another.

Carbon-13 (¹³C) NMR: This technique detects the carbon atoms in the molecule, providing information about the carbon skeleton. The spectrum for this compound would show a unique signal for each carbon atom in a distinct chemical environment. The presence of the electronegative fluorine atom would significantly influence the chemical shifts of the carbons in the fluoromethoxyphenyl ring, causing characteristic splitting patterns due to carbon-fluorine coupling (¹JCF, ²JCF, etc.). nih.gov The chemical shifts for the quinoline portion could be compared to known data for similar 2-substituted quinolines. purdue.edu

Expected ¹H and ¹³C NMR Data (Illustrative) This table is a hypothetical representation based on known chemical shift ranges for similar structural motifs.

| Atom Type | Expected ¹H Shift (ppm) | Expected ¹³C Shift (ppm) |

| Quinoline Protons | 7.5 - 8.5 | 118 - 150 |

| Phenyl Protons | 6.7 - 8.2 | 100 - 165 |

| Methoxy Protons | ~3.9 | ~56 |

Note: The actual spectra would show complex splitting patterns due to proton-proton and proton-fluorine couplings.

To unambiguously assign all proton and carbon signals, 2D NMR experiments are indispensable.

COSY (Correlation Spectroscopy): This experiment maps the correlations between protons that are coupled to each other, typically through two or three bonds. It is invaluable for tracing the connectivity of protons within the quinoline and the substituted phenyl ring systems separately.

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Quantum Coherence): This technique correlates proton signals with the carbon signals of the atoms they are directly attached to. It provides a direct link between the ¹H and ¹³C spectra, allowing for the straightforward assignment of protonated carbons.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is used to measure the mass-to-charge ratio (m/z) of ions, allowing for the determination of the molecular weight of a compound and providing clues about its structure through fragmentation analysis. acs.orgscielo.br

HRMS is a highly accurate technique that measures the mass of a molecule to several decimal places. This precision allows for the determination of the exact elemental formula of the compound. For this compound (C₁₆H₁₂FNO), HRMS would be used to confirm that the experimentally measured mass matches the calculated theoretical mass, providing definitive proof of the compound's chemical formula. uni.lu

Expected HRMS Data

| Formula | Adduct | Calculated m/z |

| C₁₆H₁₂FNO | [M+H]⁺ | 254.0976 |

ESI is a soft ionization technique that is well-suited for analyzing polar and relatively large molecules like the target compound. It typically generates protonated molecular ions, [M+H]⁺, with minimal fragmentation. uni.lu This makes it ideal for determining the molecular weight of the parent compound. In an ESI-MS spectrum of this compound, a prominent peak would be expected at an m/z value corresponding to the mass of the molecule plus the mass of a proton (253.29 + 1.008 ≈ 254.30).

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy measures the vibrations of bonds within a molecule. It is an effective method for identifying the presence of specific functional groups. scielo.brmdpi.com

For this compound, the IR spectrum would be expected to display characteristic absorption bands corresponding to:

Aromatic C-H stretching: Typically observed just above 3000 cm⁻¹.

C=C and C=N stretching: Multiple sharp bands in the 1450-1650 cm⁻¹ region, characteristic of the aromatic quinoline and phenyl rings.

C-O stretching: Strong absorptions in the 1200-1300 cm⁻¹ (asymmetric) and 1000-1100 cm⁻¹ (symmetric) regions, confirming the presence of the aryl-ether (methoxy) group.

C-F stretching: A strong, characteristic band typically found in the 1000-1400 cm⁻¹ region.

Expected IR Absorption Bands (Illustrative)

| Functional Group | Wavenumber (cm⁻¹) |

| Aromatic C-H Stretch | 3050 - 3150 |

| C=C / C=N Stretch | 1450 - 1650 |

| Aryl C-O Stretch | 1210 - 1270 |

| C-F Stretch | 1100 - 1250 |

X-ray Crystallography for Absolute Stereochemistry and Conformation Determination

Single-crystal X-ray diffraction is an unparalleled technique for the unambiguous determination of a molecule's three-dimensional structure. rigaku.com It provides precise data on bond lengths, bond angles, and the spatial arrangement of atoms, which are critical for understanding the molecule's conformational properties.

While a specific crystal structure for this compound has not been detailed in publicly available literature, analysis of closely related compounds illustrates the power of this technique. For instance, the crystal structure of 2-(4-methoxyphenyl)-6-trifluoromethyl-1H-pyrrolo[3,2-c]quinoline monohydrate, a similar 2-arylquinoline derivative, has been determined. nih.gov In this related molecule, the pyrroloquinoline and phenyl ring systems were found to be nearly coplanar, with a dihedral angle of just 10.94(4)°. nih.gov The methoxy group also lay almost in the same plane as its attached phenyl ring. nih.gov

An analogous X-ray crystallographic study of this compound would be expected to yield similarly detailed information. The key conformational feature to be determined would be the dihedral angle between the quinoline and the 4-fluoro-2-methoxyphenyl ring systems. This angle is influenced by the steric hindrance between the hydrogen atom at the C8 position of the quinoline ring and the substituents on the phenyl ring. The analysis would also reveal intermolecular packing forces in the crystal lattice, such as pi-stacking or other non-covalent interactions, which govern the solid-state properties of the compound. nih.gov

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₉H₁₃F₃N₂O·H₂O |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 13.838(1) |

| b (Å) | 7.0432(5) |

| c (Å) | 17.758(2) |

| β (°) | 102.743(8) |

| Volume (ų) | 1688.2(2) |

| Dihedral Angle (Ring Systems) | 10.94(4)° |

Advanced Chromatographic Techniques for Separation and Characterization

Chromatography is indispensable for the separation, purification, and analysis of this compound from reaction mixtures and for assessing its final purity.

High-Performance Liquid Chromatography (HPLC) is the premier method for the quantitative analysis of organic compounds, offering high resolution, sensitivity, and reproducibility. For 2-substituted quinolines, reversed-phase HPLC (RP-HPLC) is typically the method of choice. nih.govsigmaaldrich.com

A standard HPLC method for the quantitation of this compound would likely employ a C18 stationary phase, which separates compounds based on their hydrophobicity. The mobile phase would consist of a mixture of an aqueous buffer (e.g., acetate (B1210297) or phosphate (B84403) buffer) and an organic modifier like acetonitrile (B52724) or methanol. sigmaaldrich.com A gradient elution, where the proportion of the organic solvent is increased over time, would likely be necessary to ensure the efficient elution of the compound while separating it from more or less polar impurities. sigmaaldrich.com Detection is commonly achieved using a Diode-Array Detector (DAD) or a standard UV-Vis detector, set to a wavelength where the quinoline ring system exhibits strong absorbance.

Method validation is crucial for ensuring the reliability of quantitative results. Studies on similar quinoline derivatives have established robust validation parameters. nih.gov For example, a method for determining quinoline alkaloids demonstrated excellent linearity with correlation coefficients (r²) greater than 0.999 over a defined concentration range. nih.gov The limits of detection (LOD) and quantification (LOQ) for these related compounds were found to be in the low µg/L range, highlighting the sensitivity of HPLC methods. nih.gov

| Parameter | Typical Value | Description |

|---|---|---|

| Linearity (r²) | > 0.9990 | Measures how well the calibration curve fits the experimental data. |

| Limit of Detection (LOD) | ~0.7 µg/L | The lowest concentration of analyte that can be reliably detected. |

| Limit of Quantification (LOQ) | ~2.5 µg/L | The lowest concentration of analyte that can be accurately quantified. |

| Recovery (%) | 80-88% | The efficiency of analyte extraction from a sample matrix. sigmaaldrich.com |

| Repeatability (RSD) | < 5% | The precision of the method under the same operating conditions over a short interval. |

Thin Layer Chromatography (TLC) is a rapid, simple, and cost-effective technique used extensively for monitoring the progress of chemical reactions and for the preliminary assessment of product purity. chemscene.commdpi.comresearchgate.net For the synthesis of this compound, TLC on silica (B1680970) gel plates (GF254) is the standard stationary phase. chemscene.com

The choice of mobile phase (eluent) is critical and depends on the polarity of the reactants and products. uni.lu A common starting point is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent such as ethyl acetate. mdpi.comuni.lu The ratio is adjusted to achieve optimal separation, where the desired product has a retention factor (Rf) value ideally between 0.2 and 0.4. uni.lu As the reaction proceeds, TLC analysis will show the consumption of the starting material spot(s) and the appearance of a new spot corresponding to the product.

Because the quinoline core contains a basic nitrogen atom, peak tailing can sometimes be an issue on the acidic silica gel surface. To counteract this, a small amount of a basic additive, such as triethylamine (B128534) (0.1–2.0%) or ammonia (B1221849) in methanol, can be added to the eluent system to improve the spot shape and resolution. uni.lu Visualization of the spots is typically achieved under a UV lamp at 254 nm, where the aromatic quinoline system will absorb light and appear as a dark spot on the fluorescent indicator background. researchgate.net

| Solvent System (v/v) | Typical Application | Reference |

|---|---|---|

| Petroleum Ether / Ethyl Acetate (2:1) | Monitoring synthesis of substituted quinolines. | mdpi.com |

| Hexane / Ethyl Acetate (1:1) | General starting system for compounds of intermediate polarity. | uni.lu |

| Hexane / Acetone (3:1) | Monitoring synthesis of trifluoromethyl-quinolines. | |

| Toluene / Chloroform / Diethyl Ether / Diethylamine (40:15:35:10) | Separation of basic Cinchona alkaloids. | |

| Methanol / Dichloromethane (5:95) | Eluting more polar compounds. | uni.lu |

Future Research Directions and Translational Perspectives in Quinoline Chemistry

Development of Novel and Sustainable Synthetic Routes for Complex Quinoline (B57606) Analogues

The synthesis of quinoline and its derivatives has evolved significantly from classical methods like the Skraup, Friedländer, and Doebner-von Miller reactions. researchgate.netnih.gov While foundational, these traditional methods often require harsh conditions, long reaction times, and the use of hazardous reagents, leading to low yields and significant waste. acs.orgresearchgate.net The contemporary focus has shifted towards "green" and sustainable chemistry, emphasizing the development of eco-friendly, efficient, and economically viable synthetic protocols. nih.govrsc.org

Key advancements in this area include:

Multicomponent Reactions (MCRs) : Strategies like the Povarov and Ugi reactions allow for the construction of complex quinoline structures in a single step from multiple starting materials, maximizing atom economy and structural diversity. rsc.org

Catalytic Innovations : The use of recyclable and reusable catalysts, such as nanocatalysts (e.g., based on Fe, Cu, Zn, Ni) and ionic liquids, has become prominent. acs.orgrsc.org These catalysts often enable reactions under milder conditions with higher yields. acs.org

Energy-Efficient Methods : Techniques like microwave irradiation and ultrasound promotion can dramatically reduce reaction times and improve yields, often under solvent-free conditions. rsc.orgbenthamdirect.comtandfonline.com

Advanced Reaction Mechanisms : Modern strategies leverage C-H bond activation, photo-induced oxidative cyclization, and tandem cyclization to build the quinoline core with high efficiency and functional group tolerance. researchgate.netmdpi.com These methods represent a paradigm shift from classical condensation reactions, offering novel pathways to previously inaccessible analogues.

Table 1: Comparison of Traditional and Sustainable Synthetic Routes for Quinoline Derivatives

| Feature | Traditional Methods (e.g., Skraup, Friedländer) | Sustainable/Modern Methods |

| Reaction Conditions | Often harsh (strong acids, high temperatures) nih.gov | Generally mild, reduced energy consumption acs.orgtandfonline.com |

| Catalysts | Stoichiometric strong acids or bases nih.gov | Recyclable catalysts (nanocatalysts, ionic liquids) acs.orgrsc.org |

| Solvents | Often toxic and non-recyclable solvents acs.org | Green solvents (water, glycerol) or solvent-free researchgate.nettandfonline.com |

| Efficiency & Yield | Variable, often moderate to low yields with byproducts acs.org | High efficiency, high yields, high atom economy researchgate.netrsc.org |

| Environmental Impact | High waste generation, use of hazardous materials acs.org | Reduced waste, eco-friendly, meets green chemistry principles nih.gov |

| Examples | Skraup synthesis using aniline (B41778) and glycerol (B35011) nih.gov | Microwave-assisted one-pot synthesis, MCRs rsc.orgtandfonline.com |

Integration of Advanced Computational Modeling for Predictive Mechanistic Studies

Computational chemistry has become an indispensable tool for accelerating research in quinoline chemistry. By providing deep mechanistic insights, it guides experimental design, saving time and resources. Density Functional Theory (DFT) and other in silico methods are now routinely used to investigate the electronic structure, reactivity, and spectroscopic properties of quinoline derivatives. arabjchem.orgrsc.orgrsc.org

Key applications of computational modeling include:

Mechanistic Elucidation : DFT calculations are employed to scrutinize reaction mechanisms, such as the Friedländer synthesis, by mapping potential energy surfaces and identifying transition states. researchgate.net This understanding allows for the optimization of reaction conditions.

Reactivity Prediction : Global and local reactivity descriptors derived from DFT, such as Frontier Molecular Orbitals (HOMO-LUMO), Molecular Electrostatic Potential (MEP) surfaces, and Fukui functions, help predict the most likely sites for chemical reactions. arabjchem.org This is crucial for designing syntheses of specifically substituted quinolines.

Spectroscopic Analysis : Time-Dependent DFT (TD-DFT) can predict absorption spectra, while other calculations help in the assignment of vibrational modes in IR and Raman spectra, corroborating experimental data. rsc.orgresearchgate.net

Molecular Dynamics (MD) Simulations : MD simulations provide insights into the dynamic behavior of quinoline derivatives, including their interactions with solvents or biological targets, which is vital for understanding properties like degradation pathways. arabjchem.orgnih.gov

Table 2: Applications of Computational Methods in Quinoline Chemistry Research

| Computational Method | Application in Quinoline Research | Key Insights Provided |

| Density Functional Theory (DFT) | Geometry optimization, reactivity analysis, mechanistic studies arabjchem.orgnih.gov | Stable molecular structures, electronic properties (HOMO-LUMO gap), reaction pathways researchgate.netnih.gov |

| Time-Dependent DFT (TD-DFT) | Prediction of electronic absorption spectra (UV-Vis) rsc.orgresearchgate.net | Theoretical absorbance maxima, understanding photophysical properties researchgate.netnih.gov |

| Molecular Dynamics (MD) Simulations | Studying molecular behavior over time, interaction with targets arabjchem.orgnih.gov | Binding stability, conformational changes, solvent effects nih.gov |

| Quantum Theory of Atoms in Molecules (QTAIM) | Analysis of chemical bonds and intermolecular interactions | Characterization of hydrogen bonds and other non-covalent interactions |

| Natural Bond Orbital (NBO) Analysis | Investigation of hyper-conjugative interactions and charge delocalization arabjchem.org | Understanding intramolecular electron delocalization and stability arabjchem.org |

Exploration of Polypharmacology and Multi-Target Ligand Design Based on Quinoline Scaffolds

The "one drug, one target" paradigm is increasingly being challenged by the concept of polypharmacology, where a single therapeutic agent is designed to interact with multiple biological targets simultaneously. nih.gov This approach can lead to enhanced efficacy and a reduced likelihood of drug resistance, particularly in complex diseases like cancer. The quinoline ring is considered a "privileged scaffold" because its versatile structure can be readily modified to interact with diverse biological targets. nih.govresearchgate.net

Future research in this domain focuses on: